

In-Depth Technical Guide to JT010: A Potent and Selective TRPA1 Agonist

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Compound of Interest

Compound Name: JT010

Cat. No.: B1673095

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Abstract

JT010 is a synthetic small molecule that has emerged as a powerful research tool for investigating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is characterized as a potent and highly selective agonist of human TRPA1 (hTRPA1). This technical guide provides a comprehensive overview of **JT010**, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in in vitro studies. The information presented herein is intended to facilitate further research into the physiological and pathophysiological roles of the TRPA1 channel.

Core Compound Information

| Property | Value | Reference |
|-------------------|--|-----------------------|
| IUPAC Name | 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | [1](--INVALID-LINK--) |
| Synonyms | JT-010 | [1](--INVALID-LINK--) |
| CAS Number | 917562-33-5 | [1](--INVALID-LINK--) |
| Molecular Formula | C16H19ClN2O3S | [1](--INVALID-LINK--) |
| Molecular Weight | 354.85 g/mol | [1](--INVALID-LINK--) |
| Appearance | Light yellow to yellow solid | (--INVALID-LINK--) |
| Solubility | DMSO: ≥ 100 mg/mL (281.81 mM) | (--INVALID-LINK--) |

Mechanism of Action

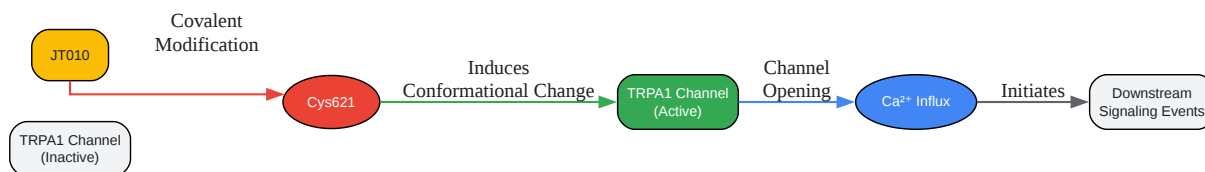
JT010 functions as a covalent and site-selective agonist of the TRPA1 channel.(--INVALID-LINK--) Its mechanism of action involves the covalent modification of a specific cysteine residue within the N-terminus of the human TRPA1 protein.

Covalent Modification of Cysteine 621 (Cys621)

The chloroacetyl group of **JT010** acts as an electrophile, forming a covalent bond with the nucleophilic thiol group of the Cysteine 621 (Cys621) residue in human TRPA1.(--INVALID-LINK--) This single modification is sufficient to induce a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, primarily Ca²⁺.(--INVALID-LINK--)

Signaling Pathway

The activation of the TRPA1 channel by **JT010** initiates a signaling cascade primarily driven by the influx of calcium ions.



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JT010-induced TRPA1 signaling pathway.

Potency and Selectivity

JT010 is a highly potent agonist of human TRPA1, with reported EC50 values in the nanomolar range.

| Assay Type | Species | EC50 | Reference |
|--|---------|-----------------------|--------------------|
| Calcium Uptake Assay (HEK-hTRPA1 cells) | Human | 0.65 nM | (--INVALID-LINK--) |
| Electrophysiology (HEK-hTRPA1 cells) | Human | ~7.6 nM | (--INVALID-LINK--) |
| In vivo Pain Induction | Human | 0.31 μ M (308 nM) | (--INVALID-LINK--) |

JT010 exhibits high selectivity for TRPA1 over other TRP channels, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5, with EC50 values for these channels being greater than 1 μ M.(--INVALID-LINK--)

Species Selectivity

A critical aspect of **JT010** is its pronounced species selectivity, demonstrating potent activation of human TRPA1 but significantly weaker effects on mouse TRPA1 (mTRPA1).(--INVALID-LINK--)

Studies have identified that the Phenylalanine residue at position 669 (F669) in hTRPA1 is a key determinant of this selectivity.(--INVALID-LINK--) The corresponding residue in mTRPA1 is

a Methionine (M670). Mutation of F669 to Methionine in hTRPA1 significantly reduces its sensitivity to **JT010**.(--INVALID-LINK--)

Experimental Protocols

Calcium Imaging Assay for TRPA1 Activation

This protocol is adapted from studies investigating **JT010**-induced calcium influx in HEK293 cells stably expressing hTRPA1.

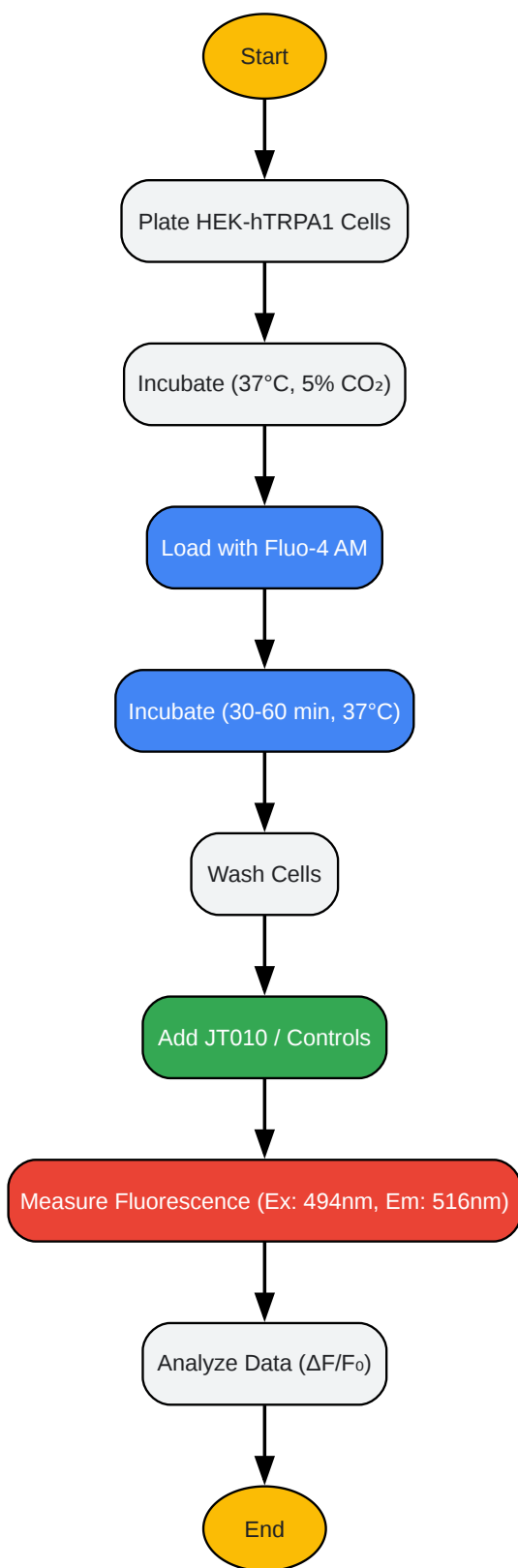
Materials:

- HEK293 cells stably expressing hTRPA1
- Culture medium (e.g., DMEM with 10% FBS)
- Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- **JT010** stock solution (in DMSO)
- Ionomycin (positive control)
- TRPA1 antagonist (e.g., A-967079) (optional, for validation)
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader or imaging system

Procedure:

- **Cell Plating:** Seed HEK-hTRPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.
- **Dye Loading:**

- Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μ M) and an equal concentration of Pluronic F-127 in physiological buffer.
- Remove the culture medium from the cells and wash once with physiological buffer.
- Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
- Cell Washing: After incubation, gently wash the cells twice with physiological buffer to remove excess dye.
- Compound Addition:
 - Prepare serial dilutions of **JT010** in physiological buffer.
 - Add the **JT010** dilutions to the respective wells. Include wells with buffer only (negative control) and a positive control (e.g., 1-5 μ M Ionomycin).
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader or imaging system.
 - Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time. Record a baseline fluorescence before compound addition and then monitor the change in fluorescence after addition.



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Workflow for Calcium Imaging Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording **JT010**-activated currents in hTRPA1-expressing cells.

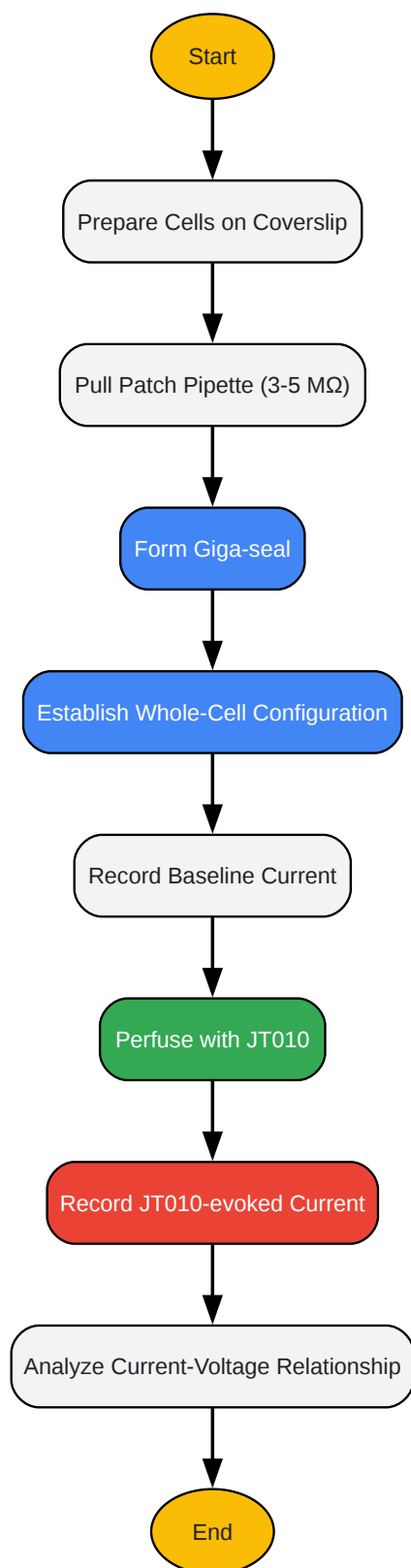
Materials:

- HEK293 cells expressing hTRPA1
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for patch pipettes
- External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
- Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
- **JT010** stock solution (in DMSO)
- Perfusion system

Procedure:

- Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Current Recording:
 - Clamp the cell at a holding potential of -60 mV.

- Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
- Establish a stable baseline recording in the external solution.
- Compound Application: Perfuse the cell with the external solution containing the desired concentration of **JT010**.
- Data Acquisition: Record the changes in membrane current in response to **JT010** application.



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Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Site-Directed Mutagenesis of TRPA1

This protocol outlines the general steps to create a C621S mutant of hTRPA1 to validate the binding site of **JT010**.

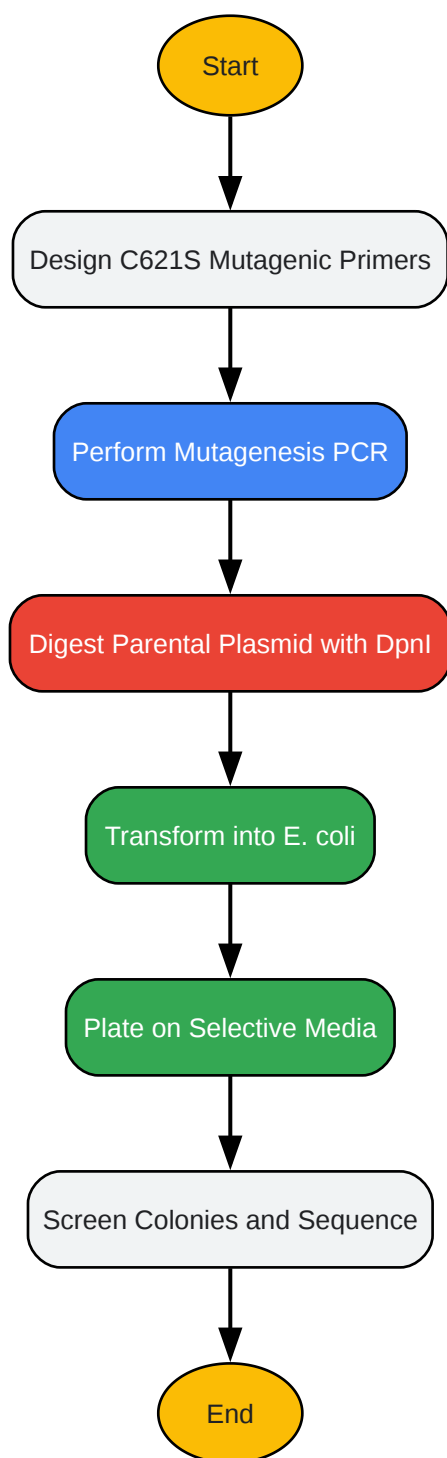
Materials:

- Plasmid DNA containing wild-type hTRPA1 cDNA
- Mutagenic primers (forward and reverse) containing the C621S mutation
- High-fidelity DNA polymerase
- dNTPs
- DpnI restriction enzyme
- Competent *E. coli* cells
- LB agar plates with appropriate antibiotic

Procedure:

- **Primer Design:** Design forward and reverse primers that anneal to the hTRPA1 plasmid and contain the desired mutation to change the cysteine codon (TGC or TGT) to a serine codon (e.g., AGC or TCT).
- **Mutagenesis PCR:**
 - Set up a PCR reaction with the hTRPA1 plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
 - Perform thermal cycling to amplify the entire plasmid containing the desired mutation.
- **Template DNA Digestion:**
 - Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

- Incubate at 37°C for 1-2 hours.
- Transformation:
 - Transform the DpnI-treated plasmid into competent E. coli cells.
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
- Colony Screening and Sequencing:
 - Pick individual colonies and grow overnight cultures.
 - Isolate plasmid DNA from the cultures.
 - Verify the presence of the desired mutation by DNA sequencing.



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Workflow for Site-Directed Mutagenesis.

Conclusion

JT010 is an invaluable tool for the study of the human TRPA1 channel. Its high potency, selectivity, and well-defined covalent mechanism of action make it ideal for a range of in vitro applications. The pronounced species selectivity between human and mouse TRPA1 is a critical consideration for experimental design and data interpretation. The detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize **JT010** in their investigations of TRPA1 function in health and disease.

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References

- 1. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
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